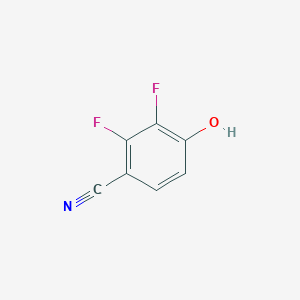

2,3-Difluoro-4-hydroxybenzonitrile

Descripción general

Descripción

2,3-Difluoro-4-hydroxybenzonitrile is a chemical compound with the molecular formula C7H3F2NO. It is a white crystalline solid that is widely used in various fields, including medical, environmental, and industrial research. The compound is known for its unique chemical properties, which make it a valuable intermediate in the synthesis of various organic compounds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 2,3-Difluoro-4-hydroxybenzonitrile typically involves the reaction of 2,3-difluorophenol with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure high yield and purity of the product . Another method involves the use of hydroxylamine hydrochloride and benzaldehyde, which is a green synthesis approach that eliminates the need for metal salt catalysts .

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The use of ionic liquids as recycling agents has been explored to make the process more environmentally friendly and cost-effective .

Análisis De Reacciones Químicas

Types of Reactions

2,3-Difluoro-4-hydroxybenzonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions .

Major Products Formed

The major products formed from these reactions include fluorinated quinones, amines, and various substituted benzonitriles, which are valuable intermediates in organic synthesis .

Aplicaciones Científicas De Investigación

2,3-Difluoro-4-hydroxybenzonitrile has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2,3-Difluoro-4-hydroxybenzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. Its fluorinated structure allows it to form strong interactions with target proteins, making it a potent inhibitor in biochemical assays .

Comparación Con Compuestos Similares

Similar Compounds

2,6-Difluoro-4-hydroxybenzonitrile: Similar in structure but differs in the position of the fluorine atoms.

3,5-Difluoro-4-hydroxybenzonitrile: Another similar compound with different fluorine atom positions.

Uniqueness

2,3-Difluoro-4-hydroxybenzonitrile is unique due to its specific fluorine atom positions, which confer distinct chemical properties and reactivity compared to other fluorinated benzonitriles. This uniqueness makes it a valuable compound in various research and industrial applications .

Actividad Biológica

2,3-Difluoro-4-hydroxybenzonitrile (DFHBN), with the molecular formula C₇H₃F₂NO and a molecular weight of 155.10 g/mol, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C₇H₃F₂NO

- Molecular Weight: 155.10 g/mol

- Appearance: White to cream or pale pink powder

- Melting Point: 146-151 °C

The compound features a hydroxyl group (-OH) and a cyano group (-CN) on a difluorinated benzene ring, which contributes to its unique chemical reactivity and biological activity.

Antimicrobial Properties

DFHBN has been investigated for its antimicrobial properties . Studies indicate that compounds with similar structures exhibit significant antibacterial and antifungal activities. The presence of fluorine atoms is believed to enhance the lipophilicity and membrane permeability of the molecule, facilitating its interaction with microbial targets .

Anticancer Potential

Research has also focused on the anticancer potential of DFHBN. It has been shown to interact with various cellular pathways involved in cancer progression. For instance, compounds that activate the FFA4/GPR120 receptor have demonstrated anti-inflammatory effects that can be beneficial in cancer therapy . The modulation of this receptor by DFHBN could lead to reduced tumor growth and improved metabolic profiles in cancer patients.

The biological activity of DFHBN can be attributed to several mechanisms:

- Receptor Modulation: DFHBN acts as an agonist for the FFA4 receptor, which is involved in metabolic regulation and inflammation. Activation of this receptor leads to increased insulin secretion and may play a role in adipogenesis .

- Cell Proliferation Inhibition: Studies suggest that DFHBN may inhibit cell proliferation in certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms .

Case Studies

-

FFA4/GPR120 Agonistic Activity:

A study highlighted the role of DFHBN as an agonist for the FFA4 receptor, which is implicated in metabolic diseases and inflammation. The findings suggest that DFHBN could be beneficial in treating conditions associated with obesity and diabetes due to its ability to enhance insulin secretion . -

Antimicrobial Efficacy:

In vitro tests demonstrated that DFHBN exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was comparable to standard antibiotics, indicating its potential as a novel antimicrobial agent.

Comparative Analysis

| Property | This compound | Similar Compounds |

|---|---|---|

| Molecular Formula | C₇H₃F₂NO | C₈H₅ClN (Chlorobenzonitrile) |

| Melting Point | 146-151 °C | 100-105 °C (Chlorobenzonitrile) |

| Antimicrobial Activity | Yes | Yes |

| Anticancer Activity | Yes | Limited |

Propiedades

IUPAC Name |

2,3-difluoro-4-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO/c8-6-4(3-10)1-2-5(11)7(6)9/h1-2,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIJJJWADIVZXNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371739 | |

| Record name | 2,3-Difluoro-4-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126162-38-7 | |

| Record name | 2,3-Difluoro-4-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 126162-38-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.